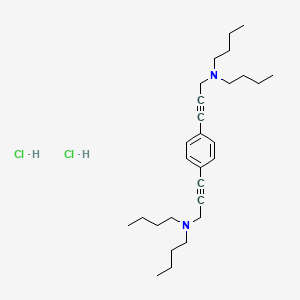![molecular formula C21H30N2O8S2 B5205873 4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a chemical compound that is commonly referred to as MBS. It is a sulfonamide-based compound that has been widely used in scientific research for various purposes. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 594.73 g/mol.
Mecanismo De Acción
MBS crosslinks proteins, nucleic acids, and carbohydrates by forming covalent bonds between the amino, carboxyl, or hydroxyl groups present in these molecules. This crosslinking results in the formation of a stable network that enhances the structural stability and mechanical properties of the material. MBS also stabilizes enzymes and antibodies by forming a stable complex with these molecules, which prevents their denaturation and degradation.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, MBS can cause skin and eye irritation if it comes into contact with these tissues. MBS has also been shown to cause hemolysis in red blood cells at high concentrations. The physiological effects of MBS on living organisms are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBS has several advantages for use in lab experiments. It is a versatile crosslinking agent that can be used with a wide range of biomolecules. MBS is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental conditions. However, MBS has some limitations, including its high cost and potential toxicity at high concentrations. MBS also has a short shelf life and must be stored under specific conditions to maintain its stability.
Direcciones Futuras
There are several future directions for the use of MBS in scientific research. One area of interest is the development of MBS-based drug delivery systems that can target specific cells or tissues. MBS can also be used in the development of biosensors that can detect biomolecules with high sensitivity and specificity. Another area of interest is the use of MBS in tissue engineering, where it can be used to create stable networks of biomolecules that mimic the extracellular matrix. Further research is needed to explore the full potential of MBS in these areas and to develop new applications for this versatile compound.
Conclusion:
In conclusion, '4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]' is a versatile compound that has been widely used in scientific research for various purposes. It is a crosslinking agent that can be used with a wide range of biomolecules and has several advantages for use in lab experiments. However, MBS also has some limitations, and its physiological effects on living organisms are not well understood. Further research is needed to explore the full potential of MBS in scientific research and to develop new applications for this compound.
Métodos De Síntesis
MBS can be synthesized by reacting 4,4'-methylenebis(2-chloroaniline) with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide and ethylene oxide to obtain MBS. The synthesis of MBS is a multi-step process that requires careful monitoring and control of the reaction conditions to achieve a high yield of the desired product.
Aplicaciones Científicas De Investigación
MBS has been widely used in scientific research as a crosslinking agent for proteins, nucleic acids, and carbohydrates. It is also used as a stabilizer for enzymes and antibodies. MBS has been used in the development of various biomedical applications, including drug delivery systems, biosensors, and tissue engineering. MBS is also used in the production of polymers and adhesives.
Propiedades
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S2/c24-13-9-22(10-14-25)32(28,29)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)33(30,31)23(11-15-26)12-16-27/h1-8,24-27H,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJKYUHWXZWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]methyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)